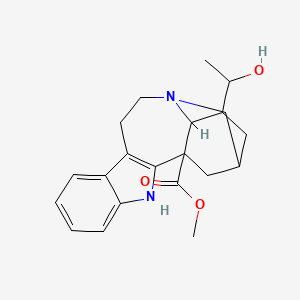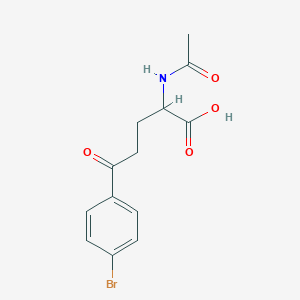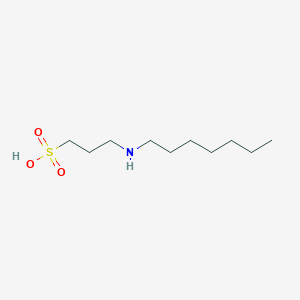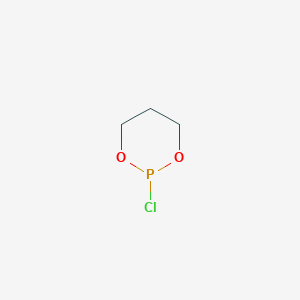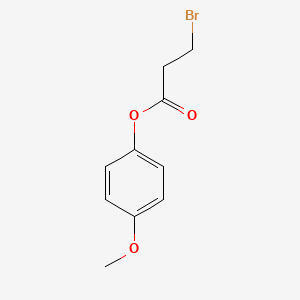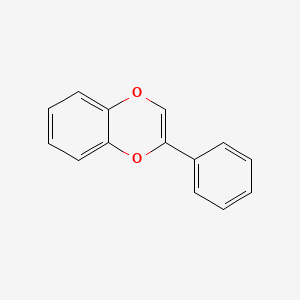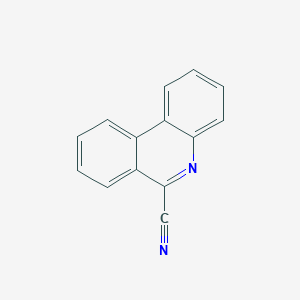
6-Phenanthridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenanthridinecarbonitrile is a heterocyclic aromatic compound that belongs to the phenanthridine family. This compound is characterized by a phenanthridine core with a nitrile group attached at the 6th position. Phenanthridine derivatives have been of significant interest due to their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenanthridinecarbonitrile can be achieved through various methods. One common approach involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV irradiation. This method is efficient and yields phenanthridine derivatives in good quantities . Another method involves the use of I2-mediated sp3 C–H amination of aniline precursors, which provides a straightforward and metal-free approach to synthesize phenanthridine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Phenanthridinecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, when irradiated at 2537 Å in neutral 9:1 2-propanol/water, it forms dimethyl-(6-phenanthridinyl)methanol, phenanthridine, and 6,6′-biphenanthridine .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, solvents, and irradiation sources to achieve the desired products .
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
6-Phenanthridinecarbonitrile has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, phenanthridine derivatives are known for their DNA-binding properties and are used in the development of fluorescent markers and probes . In medicine, these compounds exhibit antitumor, antiparasitic, and antimicrobial activities, making them potential candidates for drug development . Additionally, in the industry, this compound is used in the production of advanced materials and as a precursor for various functionalized compounds .
Wirkmechanismus
The mechanism of action of 6-Phenanthridinecarbonitrile involves its interaction with molecular targets such as DNA and enzymes. Phenanthridine derivatives are known to intercalate into DNA, disrupting its structure and function. This interaction can inhibit the activity of topoisomerases, enzymes involved in DNA replication and transcription, leading to antitumor effects . Additionally, these compounds can interact with bacterial cell wall proteins, affecting cell wall permeability and exhibiting antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 6-Phenanthridinecarbonitrile include other phenanthridine derivatives such as phenanthridin-6-ones, phenanthridine-6-carboxylates, and phenanthridine-6-phosphonates . These compounds share the phenanthridine core structure but differ in their functional groups and substitution patterns.
Uniqueness: this compound is unique due to the presence of the nitrile group at the 6th position, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets and provides a versatile platform for further chemical modifications .
Eigenschaften
CAS-Nummer |
2176-28-5 |
|---|---|
Molekularformel |
C14H8N2 |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
phenanthridine-6-carbonitrile |
InChI |
InChI=1S/C14H8N2/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8H |
InChI-Schlüssel |
VCSHKHPWFRQOOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride](/img/structure/B14740815.png)

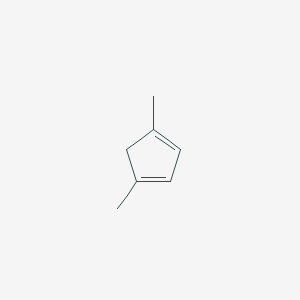
![(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14740838.png)

